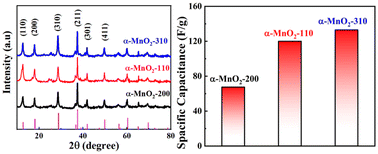Engineering the crystal facets of α-MnO2 nanorods for electrochemical energy storage: experiments and theory†
Nanoscale Pub Date: 2023-10-16 DOI: 10.1039/D3NR04274J
Abstract
Crystal facet engineering is an effective strategy for precisely regulating the orientations and electrochemical properties of metal oxides. However, the contribution of each crystal facet to pseudocapacitance is still puzzling, which is a bottleneck that restricts the specific capacitance of metal oxides. Herein, α-MnO2 nanorods with different exposed facets were synthesized through a hydrothermal route and applied to pseudocapacitors. XRD and TEM results verified that the exposure ratio of active crystal facets was significantly increased with the assistance of the structure-directing agents. XPS analysis showed that there was more adsorbed oxygen and Mn3+ on the active crystal facets, which can provide strong kinetics for the electrochemical reaction. Consequently, the α-MnO2 nanorods with {110} and {310} facets exhibited much higher pseudocapacitances of 120.0 F g−1 and 133.0 F g−1 than their α-MnO2-200 counterparts (67.5 F g−1). The theoretical calculations proved that the {310} and {110} facets have stronger adsorption capacity and lower diffusion barriers for sodium ions, which is responsible for the enhanced pseudocapacitance of MnO2. This study provides a strategy to enhance the electrochemical performance of metal oxide, based on facet engineering.


Recommended Literature
- [1] The determination of thiourea by oxidation with selenious acid
- [2] Dendrite inhibited and dead lithium activated dual-function additive for lithium metal batteries†
- [3] SERS-active substrate assembled by Ag NW-embedded porous polystyrene fibers†
- [4] Inside front cover
- [5] ortho-Dichlorobenzene as a pore modifier for PEMFC catalyst electrodes and dense Nafion membranes with one porous surface
- [6] Synthesis, crystal and band structures, and optical properties of a novel quaternary mercury and cadmium chalcogenidehalide: (Hg2Cd2S2Br)Br†
- [7] Understanding the role of inorganic carrier transport layer materials and interfaces in emerging perovskite solar cells
- [8] Chronic ciguatoxin poisoning causes emotional and cognitive dysfunctions in rats
- [9] NMR and TRLFS studies of Ln(iii) and An(iii) C5-BPP complexes†
- [10] Self-assembled c-oriented Ni(OH)2 films for enhanced electrocatalytic activity towards the urea oxidation reaction†

Journal Name:Nanoscale
Research Products
-
CAS no.: 14674-74-9
-
CAS no.: 141-14-0









